(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole moiety, a pyrazolone core, and a methoxyethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Synthesis of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of hydrazine with an appropriate β-keto ester.
Coupling Reaction: The benzothiazole derivative is then coupled with the pyrazolone core under basic conditions to form the desired compound.
Introduction of the Methoxyethylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the benzothiazole moiety, potentially converting it to a dihydrobenzothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyethylamino group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through various pathways, such as:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in pharmacological effects.
Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique chemical properties.
Drometrizole Trisiloxane: A compound used in sunscreens and other cosmetic products for its UV-absorbing properties.
Uniqueness
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its combination of a benzothiazole moiety and a pyrazolone core, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O2S/c1-14(22-12-13-27-2)18-19(15-8-4-3-5-9-15)24-25(20(18)26)21-23-16-10-6-7-11-17(16)28-21/h3-11,24H,12-13H2,1-2H3 |
InChI Key |
FIIOJJYPJGANLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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